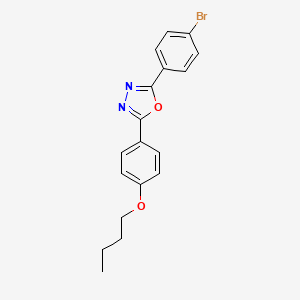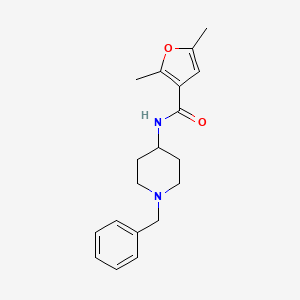
2-(4-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole
Descripción general
Descripción
2-(4-Bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a structure characterized by two carbon atoms and three heteroatoms, including one oxygen and two nitrogen atoms in the ring. This class of compounds has been extensively studied due to their diverse range of optical, electronic, and biological properties.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including compounds related to this compound, often involves high-yield reactions such as the dehydration of diarylhydrazide or the cyclization reaction of aromatic carboxylic acids with hydrazine dihydrochloride (Ramazani & Rezaei, 2010). These methods provide efficient pathways to a wide variety of 1,3,4-oxadiazole derivatives with significant yields.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives has been characterized by various spectroscopic techniques. For instance, compounds similar to this compound have been analyzed using NMR and IR spectroscopy, providing insights into their structural features (Ustabaş et al., 2020).
Chemical Reactions and Properties
The 1,3,4-oxadiazole core exhibits a range of chemical reactions, mainly due to the presence of reactive sites on the oxadiazole ring and the substituents attached to it. The synthesis and reactions of these compounds often involve cross-coupling reactions, such as the Sonogashira and Suzuki reactions, which are used to introduce various functional groups (Wang et al., 2006).
Physical Properties Analysis
1,3,4-Oxadiazole derivatives exhibit unique physical properties, particularly in terms of their photoluminescent and UV absorption characteristics. These properties are influenced by the nature of the substituents attached to the oxadiazole ring. For example, derivatives have been shown to possess maximum UV absorption wavelengths in the range of 280~301 nm and peak photoluminescent wavelengths in 350~370 nm, which are affected by the aryl groups attached to the oxadiazole ring (Yu et al., 2006).
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazole derivatives, including reactivity and stability, are significantly influenced by their molecular structure. The oxadiazole ring imparts a degree of electron-withdrawing ability, affecting the compound's interactions with other chemical species and its stability under various conditions. Studies have demonstrated the stability of these compounds under ambient conditions, attributed to the spatial isolation of reactive moieties by aromatic units (Wang et al., 2006).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-2-3-12-22-16-10-6-14(7-11-16)18-21-20-17(23-18)13-4-8-15(19)9-5-13/h4-11H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGULWPKNFGBVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea](/img/structure/B4543755.png)
![N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4543762.png)
![2-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4543764.png)
![7-methoxy-3-[(4-methyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B4543771.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]cyclobutanecarboxamide](/img/structure/B4543779.png)


![propyl 4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4543812.png)
![N-[2-(3-methylphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4543817.png)

![N-(2,4-dichlorobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4543828.png)
